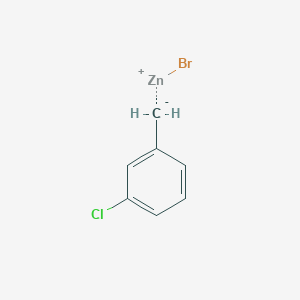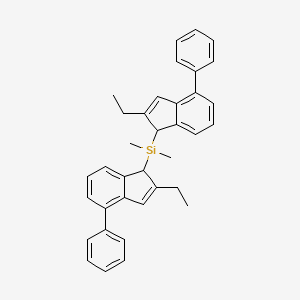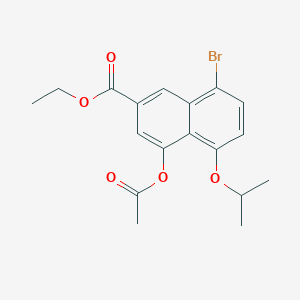phosphanium perchlorate CAS No. 137554-58-6](/img/structure/B14263295.png)
[5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, a benzylsulfanyl group, and a triphenylphosphanium moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The final step involves the quaternization of the thiazole nitrogen with triphenylphosphine and subsequent treatment with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the benzylsulfanyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound has potential applications in studying enzyme interactions and protein modifications due to its reactive functional groups. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and proteins. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The triphenylphosphanium moiety can interact with cellular membranes, affecting membrane potential and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Comparison
Compared to similar compounds, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups. The presence of the thiazole ring and the triphenylphosphanium moiety provides distinct reactivity and interaction profiles, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications highlight its uniqueness among similar compounds.
Propriétés
Numéro CAS |
137554-58-6 |
|---|---|
Formule moléculaire |
C34H27ClNO4PS2 |
Poids moléculaire |
644.1 g/mol |
Nom IUPAC |
(5-benzylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C34H27NPS2.ClHO4/c1-6-16-27(17-7-1)26-37-34-32(35-33(38-34)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
LLJWMPNFODFVQA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(N=C(S2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
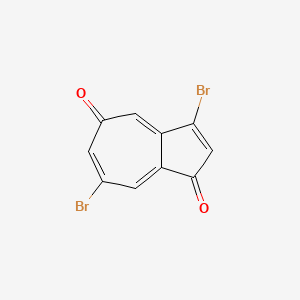
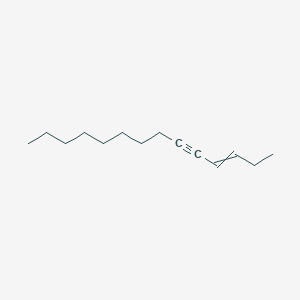
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
